5-Azido-2-methoxyoxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
645412-93-7 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-azido-2-methoxyoxane |
InChI |
InChI=1S/C6H11N3O2/c1-10-6-3-2-5(4-11-6)8-9-7/h5-6H,2-4H2,1H3 |
InChI Key |
REAIPRSWNIYKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)N=[N+]=[N-] |
Origin of Product |
United States |
Retrosynthetic Strategies and Precursor Synthesis for 5 Azido 2 Methoxyoxane
Strategies for Stereoselective Azide (B81097) Group Introduction at the C5-Position
Achieving the desired stereochemistry at the C5 position is a critical challenge in the synthesis of 5-Azido-2-methoxyoxane. Several methods are employed to control the spatial arrangement of the azide group.
A primary strategy for introducing the azide functionality is through nucleophilic substitution reactions (SN2). masterorganicchemistry.com This method typically involves a precursor with a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate), at the C5 position. The azide anion (N₃⁻), usually from a salt like sodium azide (NaN₃), acts as the nucleophile, attacking the electrophilic carbon and displacing the leaving group. masterorganicchemistry.comnih.gov This reaction generally proceeds with an inversion of configuration at the stereocenter, a crucial aspect for controlling the final product's stereochemistry. nih.gov For instance, the synthesis of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine involves the reaction of a tosylated precursor with lithium azide. osti.gov The efficiency of this displacement is influenced by the nature of the leaving group, the solvent, and the reaction temperature.
Table 1: Nucleophilic Displacement Reaction Parameters
| Precursor Leaving Group | Azide Source | Typical Solvent | Key Outcome |
|---|---|---|---|
| Tosylate (-OTs) | Sodium Azide (NaN₃) | DMF, DMSO | Inversion of stereochemistry |
| Mesylate (-OMs) | Lithium Azide (LiN₃) | Acetonitrile | Good for less reactive substrates |
| Halide (e.g., -Br, -I) | Sodium Azide (NaN₃) | Acetone, DMF | Reactivity: I > Br > Cl |
The Mitsunobu reaction offers a powerful method for the direct conversion of a hydroxyl group at the C5 position to an azide with inversion of stereochemistry. nih.govcommonorganicchemistry.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. organic-synthesis.comorganic-chemistry.orgyoutube.com An azide source, often diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), then serves as the nucleophile. organic-synthesis.comorganic-chemistry.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is subsequently displaced by the azide ion. youtube.com This method is particularly valuable for substrates where creating a sulfonate or halide leaving group is problematic. However, careful handling is required as organic azides can be explosive. organic-synthesis.com
Table 2: Common Reagents in Mitsunobu Azidation
| Reagent | Function | Common Example |
|---|---|---|
| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Oxidant, facilitates phosphine activation | Diethyl azodicarboxylate (DEAD) |
| Azide Source | Nucleophile | Diphenylphosphoryl azide (DPPA) |
Azido (B1232118) transfer, or diazo transfer, reactions provide another route to introduce the azide group. These reactions typically involve the transfer of a diazo group from a sulfonyl azide reagent, such as tosyl azide (TsN₃) or triflyl azide (TfN₃), to an active methylene (B1212753) group or an amine. nih.govacs.org For the synthesis of this compound, a precursor containing a primary amine at the C5 position could undergo a diazo-transfer reaction to form the corresponding azide. researchgate.net The reaction mechanism often involves the formation of a triazene (B1217601) intermediate, which then fragments to yield the azide and a sulfonamide byproduct. researchgate.net The choice of sulfonyl azide and reaction conditions can be optimized to improve yield and purity. nih.gov
Methodologies for 2-Methoxyoxane Ring Construction and Functionalization
The construction of the tetrahydropyran (B127337) (THP) ring, the core structure of 2-methoxyoxane, is often achieved through intramolecular cyclization reactions. evitachem.com A common and powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.orgbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene to form the six-membered ring. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific diastereomers. beilstein-journals.org Other methods for THP ring formation include intramolecular Williamson ether synthesis from a suitably functionalized acyclic precursor and various transition-metal-catalyzed cyclizations. mdpi.com
Table 3: Selected Cyclization Strategies for Tetrahydropyran Synthesis
| Reaction | Key Reactants | Catalyst/Reagent |
|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis Acid |
| Intramolecular Williamson Ether Synthesis | Acyclic halo-alcohol | Base |
| Oxy-Michael Addition | δ-Hydroxy-α,β-unsaturated ester | Base |
The methoxy (B1213986) group at the anomeric C2 position is a defining feature of 2-methoxyoxane. Its installation is often achieved through the acid-catalyzed methanolysis of a suitable precursor, such as a dihydropyran or a cyclic hemiacetal. cdnsciencepub.com The stereochemical orientation of the anomeric methoxy group is governed by the anomeric effect. wikipedia.orgrsc.org This stereoelectronic effect generally favors the axial orientation for an alkoxy substituent at the anomeric center of a tetrahydropyran ring, as this allows for a stabilizing interaction between a lone pair on the ring oxygen and the antibonding orbital of the exocyclic C-O bond. wikipedia.orgresearchgate.net However, the ratio of axial to equatorial conformers can be influenced by the solvent and other substituents on the ring. rsc.orgrsc.org Modification of the anomeric methoxy group can be achieved through various chemical transformations, although care must be taken to control the stereochemistry at this reactive center.
Synthesis of Advanced Intermediates for this compound Derivatization
The presence of the azide group in this compound makes it an exceptionally useful intermediate for further molecular elaboration, particularly through bioorthogonal chemistry. The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. This strategy opens up a vast chemical space for creating a library of derivatized compounds.
The general scheme for the derivatization of this compound involves its reaction with a variety of functionalized alkynes in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.
A diverse range of terminal alkynes can be employed in this reaction, leading to a wide array of advanced intermediates with different functionalities. For instance, reaction with propargyl alcohol would introduce a hydroxymethyl-triazole moiety, while reaction with propargylamine (B41283) would furnish an aminomethyl-triazole derivative. These newly introduced functional groups can then be used for further conjugation or modification.
The synthesis of these triazolyl-methoxytetrahydropyran derivatives is generally high-yielding and proceeds under mild conditions, often in aqueous solvent systems. organic-chemistry.org The resulting triazole ring is chemically stable and can serve as a rigid linker in more complex molecular architectures.
Table 1: Retrosynthetic Analysis of this compound
| Disconnection Approach | Key Intermediate | Precursor(s) | Synthetic Transformation |
| C5-N Bond Formation (via SN2) | 5-Hydroxy-2-methoxyoxane | 2-Methoxytetrahydropyran-5-one | Reduction of ketone |
| 5-O-Tosyl-2-methoxyoxane | 5-Hydroxy-2-methoxyoxane | Tosylation | |
| This compound | 5-O-Tosyl-2-methoxyoxane, Sodium Azide | Nucleophilic Substitution | |
| C5-N Bond Formation (via Diazotransfer) | 5-Amino-2-methoxyoxane | 2-Methoxytetrahydropyran-5-one | Reductive Amination |
| This compound | 5-Amino-2-methoxyoxane, Triflyl Azide | Diazotransfer |
Table 2: Synthesis of this compound via Nucleophilic Substitution
| Step | Reactant(s) | Reagents | Product | Typical Yield (%) |
| 1. Reduction | 2-Methoxytetrahydropyran-5-one | Sodium borohydride, Methanol | 5-Hydroxy-2-methoxyoxane | >90 |
| 2. Tosylation | 5-Hydroxy-2-methoxyoxane | p-Toluenesulfonyl chloride, Pyridine (B92270) | 5-O-Tosyl-2-methoxyoxane | ~85 |
| 3. Azidation | 5-O-Tosyl-2-methoxyoxane | Sodium azide, DMF | This compound | ~80 |
Table 3: Synthesis of Advanced Triazole Intermediates from this compound
| Alkyne Reactant | Product | Catalyst System |
| Propargyl alcohol | (1-( (2-methoxyoxan-5-yl))-1H-1,2,3-triazol-4-yl)methanol | CuSO₄, Sodium Ascorbate |
| Propargylamine | (1-( (2-methoxyoxan-5-yl))-1H-1,2,3-triazol-4-yl)methanamine | CuSO₄, Sodium Ascorbate |
| Phenylacetylene | 1-((2-methoxyoxan-5-yl))-4-phenyl-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate |
| Ethynyltrimethylsilane | 1-((2-methoxyoxan-5-yl))-4-(trimethylsilyl)-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate |
Synthetic Methodologies for 5 Azido 2 Methoxyoxane and Its Analogues
Direct Synthesis Approaches to 5-Azido-2-methoxyoxane
Direct synthesis of this compound typically starts from a readily available pyranose derivative. A common strategy involves the conversion of a primary hydroxyl group at the C5 position to an azide (B81097). This transformation is often achieved via a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide salt.
A frequently used method for the activation of the primary hydroxyl group is its conversion to a good leaving group, such as a tosylate or mesylate. For instance, treatment of a suitably protected 2-methoxypyranoside with tosyl chloride (TsCl) in pyridine (B92270) selectively tosylates the primary hydroxyl group. Subsequent reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) leads to the displacement of the tosylate group and the formation of the C5-azido compound researchgate.net.
The reaction conditions for this SN2 displacement are crucial for achieving high yields. The choice of solvent and temperature can significantly influence the reaction rate and the formation of side products.
| Starting Material | Reagents | Conditions | Product | Yield |
| Protected 2-methoxypyranoside | 1. TsCl, Pyridine | 1. 0-5 °C, 24 h | This compound derivative | Not specified |
| 2. NaN3, DMF | 2. 100 °C, 3 h |
An alternative direct approach is the Appel reaction, which allows for the one-pot conversion of an alcohol to an azide. This reaction typically employs triphenylphosphine (B44618) (PPh3) and a halogenating agent like carbon tetrabromide (CBr4) to form an alkoxyphosphonium salt in situ, which is then displaced by the azide anion nih.govresearchgate.net. While this method is highly efficient for the synthesis of 5'-azido-5'-deoxyribonucleosides, its application to this compound would proceed via a similar mechanism nih.govresearchgate.net.
Stereocontrolled Synthesis of Stereoisomers and Analogues
The biological activity and synthetic utility of this compound and its analogues are highly dependent on their stereochemistry. Therefore, stereocontrolled synthetic methods are of paramount importance.
Control of Anomeric Stereochemistry
The stereochemistry at the anomeric center (C2) is typically established during the glycosylation reaction that introduces the methoxy (B1213986) group. The outcome of this reaction is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the pyranose ring, the solvent, and the promoter.
For instance, the presence of a participating protecting group at the C2 position (in the precursor to the 2-methoxy group) can direct the stereoselective formation of a 1,2-trans-glycoside. Conversely, in the absence of a participating group and under non-polar solvent conditions, the anomeric effect may favor the formation of the α-anomer.
Control of C5-Azide Stereochemistry
The stereochemistry of the C5-azide group is introduced via nucleophilic substitution of a leaving group at the C5 position. Since this is typically an SN2 reaction on a primary carbon, it proceeds with a clean inversion of configuration. Therefore, the stereochemistry at C5 is determined by the configuration of the starting material.
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste generation, and time savings by avoiding the isolation and purification of intermediates. For the synthesis of this compound analogues, a one-pot procedure can be envisioned that combines the activation of the C5-hydroxyl group and the subsequent azidation.
A notable example of an efficient one-pot synthesis is the conversion of protected nucleosides to their 5'-azido derivatives using PPh3, CBr4, and NaN3 in DMF nih.govresearchgate.net. This methodology can be adapted for the synthesis of this compound from a suitable 2-methoxypyranoside precursor. The reaction proceeds by the in situ formation of the 5-bromo derivative, which is then readily converted to the 5-azido compound by the excess sodium azide present in the reaction mixture nih.govresearchgate.net.
| Starting Material | Reagents | Conditions | Product | Yield |
| Protected Nucleosides | PPh3, CBr4, NaN3 | DMF, 90 °C, 24 h | 5'-Azido-5'-deoxyribonucleosides | 81-90% |
This one-pot approach provides a tractable alternative to multi-step procedures and avoids the use of more challenging reagents associated with methods like the Mitsunobu reaction nih.govresearchgate.net.
Multicomponent Reactions Incorporating Azido- and Methoxyoxane Building Blocks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in organic synthesis. While specific examples of MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied.
For instance, an isocyanide-based MCR, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, could potentially be adapted. This reaction typically involves an aldehyde, an amine, and an isocyanide to form substituted imidazo[1,2-a]pyridines mdpi.com. A hypothetical MCR for a this compound analogue could involve a building block derived from this compound that contains one of the requisite functional groups for the MCR.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach can be particularly advantageous for the synthesis of complex carbohydrates and their analogues.
A chemoenzymatic strategy for the synthesis of this compound analogues could involve the enzymatic synthesis of a key intermediate, followed by chemical modifications. For example, a diazido mannose analogue has been successfully used as a chemoenzymatic synthon for the synthesis of di-N-acetyllegionaminic acid-containing glycosides nih.gov. This demonstrates the feasibility of using enzymes to construct complex azido-sugar structures, which can then be chemically modified to introduce the 2-methoxy group. This approach allows for the synthesis of a library of diverse glycosides with high efficiency nih.gov.
The use of lipases for the regioselective deprotection of acetylated 2-amino pyranose derivatives also highlights the potential of enzymatic methods in the synthesis of functionalized pyranose building blocks researchgate.net. These deprotected intermediates can then be used in subsequent chemical steps to introduce the azido (B1232118) and methoxy functionalities.
Chemical Reactivity and Transformation Pathways of 5 Azido 2 Methoxyoxane
Azide (B81097) Group Reactivity in 5-Azido-2-methoxyoxane
The azide group is a high-energy, kinetically stable functional group that does not typically interact with functionalities found in biological systems, making it an excellent bioorthogonal handle. Its reactivity is dominated by cycloadditions, reductions, and decomposition pathways that generate reactive intermediates.
The azide group on this compound can readily participate in 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," is prized for its efficiency, specificity, and biocompatibility. organic-chemistry.orgwikipedia.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction involves the activation of a terminal alkyne by a copper(I) catalyst, which then reacts with the azide. The Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The reaction proceeds under mild, often aqueous conditions, and tolerates a wide variety of functional groups, making it exceptionally useful in carbohydrate chemistry for creating neoglycoconjugates. nih.govacs.org
The CuAAC reaction is broadly applicable for conjugating azido (B1232118) sugars like this compound to molecules bearing a terminal alkyne, including fluorescent dyes, polymers, and other biomolecules. nih.govjenabioscience.com Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction. wikipedia.org
Table 1: Examples of CuAAC Reaction Conditions
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| Azido Sugar | Propargyl Alcohol | CuSO₄ / Sodium Ascorbate | Water/t-BuOH | Room Temp | 1,4-Triazole Conjugate |
| Azido-functionalized Polymer | Phenylacetylene | CuBr(PPh₃)₃ | THF | Room Temp | 1,4-Triazole Functionalized Polymer |
| Biomolecule-Azide | Alkyne-tagged Fluorophore | CuSO₄ / Sodium Ascorbate / THPTA | Aqueous Buffer | Room Temp, 1 hr | 1,4-Triazole Labeled Biomolecule nih.gov |
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. igem.orgaxispharm.com This reaction is a metal-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne as the alkyne partner. magtech.com.cn The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring, leading to rapid reaction kinetics under physiological conditions without any catalyst. magtech.com.cnnih.gov
Various cyclooctyne reagents, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and difluorinated cyclooctyne (DIFO), have been developed to tune the reaction kinetics and stability. axispharm.comnih.gov SPAAC has become a premier tool for labeling azido-sugar-modified biomolecules in living cells and organisms due to its excellent bioorthogonality and efficiency at low concentrations. nih.govnih.gov The reaction rate can be significantly influenced by the structure of the cyclooctyne. nih.govnih.gov
Table 2: Kinetic Data for Representative SPAAC Reactions
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
|---|---|---|
| DIBO (4-Dibenzocyclooctynol) | ~0.1 - 0.3 | High stability and fast kinetics nih.govnih.gov |
| DBCO (Dibenzylcyclooctyne) | ~0.3 - 1.0 | High reactivity, widely used for labeling axispharm.comub.edu |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.07 - 0.6 | Fast kinetics, good stability ub.eduresearchgate.net |
| DIFO (Difluorinated Cyclooctyne) | ~0.4 | Increased rate due to electron-withdrawing fluorine groups nih.gov |
| BARAC (Biarylazacyclooctynone) | > 1.0 | Exceptionally fast kinetics, suitable for in vivo imaging magtech.com.cn |
The reaction of an azide with a phosphine (B1218219), first described by Hermann Staudinger, provides two powerful synthetic transformations for compounds like this compound. wikipedia.orgorganicchemistrytutor.com The reaction proceeds through the formation of an iminophosphorane (or aza-ylide) intermediate with the concomitant loss of dinitrogen gas. wikipedia.orgorganic-chemistry.org The fate of this intermediate determines the final product.
Staudinger Reduction : In the presence of water, the iminophosphorane intermediate is hydrolyzed to yield a primary amine and a phosphine oxide byproduct, such as triphenylphosphine (B44618) oxide. wikipedia.orgalfa-chemistry.com This provides a very mild and chemoselective method for reducing the azide group of this compound to the corresponding amine, 5-Amino-2-methoxyoxane, a transformation that is tolerant of many other functional groups that might be sensitive to standard hydrogenation conditions. organicchemistrytutor.comorganic-chemistry.orgd-nb.info
Staudinger Ligation : If the phosphine reagent is engineered to contain an ortho-positioned electrophilic trap (e.g., a methyl ester), the initially formed aza-ylide can undergo a rapid intramolecular cyclization. Subsequent rearrangement and hydrolysis produce a stable amide bond, effectively "ligating" the two molecules together. sigmaaldrich.com This reaction is highly chemoselective and bioorthogonal, enabling the covalent modification of azido-labeled biomolecules. sigmaaldrich.comthermofisher.com
Table 3: Comparison of Staudinger Pathways
| Reaction Type | Phosphine Reagent | Key Intermediate | Final Product |
|---|---|---|---|
| Staudinger Reduction | Triphenylphosphine (PPh₃) | Iminophosphorane | Primary Amine wikipedia.orgalfa-chemistry.com |
| Staudinger Ligation | Phosphine with electrophilic trap | Iminophosphorane | Stable Amide sigmaaldrich.com |
Organic azides are metastable compounds that can decompose upon exposure to heat or ultraviolet (UV) light. acs.org This decomposition typically involves the extrusion of a molecule of nitrogen (N₂), a thermodynamically highly favorable process, to generate a highly reactive nitrene intermediate. researchgate.net
Thermal Decomposition : When heated, azido sugars can undergo decomposition. The initial step is the loss of N₂ to form a singlet nitrene, which can then undergo various subsequent reactions such as C-H bond insertion, rearrangement, or reaction with other molecules. researchgate.netresearchgate.net The stability of azides can vary greatly depending on the molecular structure.
Photochemical Decomposition : Irradiation with UV light also leads to the formation of a nitrene intermediate from the azide group. researchgate.net The photolysis of glycosyl azides can lead to the formation of nitrenes in both singlet and triplet electronic states, which exhibit different reactivities. researchgate.net These reactive species can undergo intramolecular rearrangements or react with solvents, leading to a variety of products. This reactivity has been exploited for photoaffinity labeling and cross-linking studies.
Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions)
Reactivity of the 2-Methoxy Anomeric Center
The 2-methoxy group in this compound is located at the anomeric carbon, the stereocenter created upon cyclization of the sugar. This position is the most reactive site on the pyranose ring for substitution reactions, making the methoxy (B1213986) group a potential leaving group in glycosylation reactions. daneshyari.com
In a chemical glycosylation, a glycosyl donor (like this compound) reacts with a glycosyl acceptor (an alcohol) in the presence of a promoter, typically a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). nih.govnih.gov The promoter activates the anomeric methoxy group, facilitating its departure and leading to the formation of a transient, electrophilic oxocarbenium ion intermediate. This intermediate is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form a new glycosidic bond. daneshyari.com
The stereochemical outcome of the glycosylation (i.e., the formation of an α or β linkage) is highly dependent on several factors:
C-2 Substituent : The azide group at the neighboring C-5 position is a non-participating group. Unlike an acyl group (e.g., acetate), it cannot form a cyclic intermediate to shield one face of the oxocarbenium ion. This often leads to mixtures of α and β glycosides. nih.gov
Solvent : The choice of solvent can have a profound impact on stereoselectivity. For instance, solvents like acetonitrile can promote the formation of one anomer over the other through the "nitrile effect". chemrxiv.org
Promoter and Temperature : The nature of the Lewis acid promoter and the reaction temperature are critical variables that must be optimized to achieve high stereoselectivity and yield. nih.govfrontiersin.org
The ability to function as a glycosyl donor makes this compound a valuable building block for the synthesis of oligosaccharides and glycoconjugates containing a C-5 amino functionality after subsequent reduction of the azide. researchgate.net
Glycosylation Reactions and Stereoselectivity
Glycosylation is a cornerstone reaction for carbohydrate derivatives, involving the formation of a glycosidic bond by reacting a glycosyl donor, such as this compound, with a glycosyl acceptor (typically an alcohol). The stereochemical outcome of this reaction—that is, the orientation of the new bond at the anomeric center (C2)—is of critical importance.
The azido group at the C5 position is considered a "non-participating" group. Unlike acyl groups (like acetyl) at a neighboring position (e.g., C3), the C5-azido group in this compound does not directly influence the stereoselectivity at the C2 anomeric center through the formation of a cyclic intermediate. This lack of neighboring group participation means that controlling the stereoselectivity in glycosylation reactions can be challenging, often resulting in a mixture of anomers.
Several factors are known to influence the stereochemical outcome in glycosylation reactions with azido-containing glycosyl donors:
Protecting Groups: While the C5-azido group is non-participating, other protecting groups on the oxane ring can exert remote electronic and steric effects, influencing the preferred trajectory of the incoming nucleophile.
Temperature: Lower temperatures can enhance the selectivity of glycosylation reactions by favoring the kinetically controlled product.
Solvent and Promoter: The choice of solvent and promoter/catalyst system is crucial. Nonpolar solvents may favor SN2-like pathways, leading to inversion of stereochemistry at the anomeric center, while polar solvents can promote SN1-type reactions that proceed through a planar oxocarbenium ion intermediate, often leading to mixtures of anomers.
Donor and Acceptor Reactivity: The nature of both the glycosyl donor (leaving group at the anomeric position) and the nucleophilicity of the glycosyl acceptor affect the reaction mechanism and, consequently, the stereoselectivity.
Recent advances have employed sophisticated catalyst systems, such as gold catalysis with specially designed leaving groups, to achieve high levels of stereoinversion (SN2-type reaction), providing a pathway to specific anomers even in the absence of neighboring group participation.
Table 1: Factors Influencing Stereoselectivity in Glycosylation of Azido-Sugars
| Factor | Influence on Stereoselectivity | Mechanism |
|---|---|---|
| Neighboring Groups | Acyl groups at C3 can form cyclic intermediates, directing the acceptor to the opposite face (e.g., 1,2-trans product). Azido groups are non-participating. | Neighboring Group Participation |
| Solvent Polarity | Nonpolar solvents (e.g., trichloroethylene) can favor SN2 pathways, leading to stereochemical inversion. acs.orgnyu.edu Polar solvents can favor SN1 pathways via oxocarbenium ions, often yielding mixed anomers. acs.orgnyu.edu | SN1 vs. SN2 Pathway |
| Temperature | Lower reaction temperatures generally increase selectivity by favoring the kinetic product. | Kinetic vs. Thermodynamic Control |
| Catalyst/Promoter | Lewis acids (e.g., TMSOTf) or transition metals (e.g., Gold) can activate the donor and influence the reaction pathway and stereochemical outcome. | Catalyst-Controlled Selectivity |
Anomeric Methoxy Group Cleavage and Derivatization
The anomeric methoxy group of this compound functions as a protecting group for the anomeric hydroxyl and as a precursor to more reactive glycosyl donors. Its cleavage is a key step in preparing the molecule for glycosylation reactions where it will act as the donor.
Standard methods for the cleavage of anomeric methyl glycosides can be applied. This typically involves acid-catalyzed hydrolysis to yield the free anomeric hydroxyl group (the hemiacetal). However, this process must be carefully controlled to avoid undesired side reactions or cleavage of other acid-sensitive groups.
Alternatively, the methoxy group can be converted into a better leaving group to create a more reactive glycosyl donor. Common transformations include:
Conversion to Anomeric Halides: Treatment with reagents like HBr in acetic acid can convert the methoxy group into an anomeric bromide, a highly reactive glycosyl donor.
Conversion to Thio-glycosides: The methoxy group can be substituted by a thiol to form a thioglycoside, which can be activated for glycosylation using various promoters.
Conversion to Trichloroacetimidates: After cleavage of the methoxy group to the hemiacetal, reaction with trichloroacetonitrile under basic conditions yields a trichloroacetimidate donor, which is widely used in modern carbohydrate synthesis.
Reactivity of the Tetrahydropyran (B127337) Ring System
Nucleophilic and Electrophilic Substitutions on the Oxane Ring
The saturated tetrahydropyran (oxane) ring is generally unreactive toward electrophilic substitution due to the absence of π-electrons. The C-H bonds on the ring are not sufficiently acidic or nucleophilic to participate in standard electrophilic substitution reactions seen in aromatic systems.
Nucleophilic substitution, however, is a fundamental reaction for 2-alkoxytetrahydropyrans, occurring almost exclusively at the anomeric carbon (C2). The C2 position is part of a cyclic acetal, making it susceptible to substitution. The reaction is typically promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). acs.orgnyu.edu
The mechanism of this substitution can be tuned by the reaction conditions. acs.orgnyu.edu
SN1 Mechanism: In polar solvents, the Lewis acid facilitates the departure of the methoxy group to form a resonance-stabilized oxocarbenium ion intermediate. This planar intermediate can then be attacked by a nucleophile from either face, often leading to a mixture of stereoisomers. acs.orgnyu.edu
SN2 Mechanism: In nonpolar solvents, an SN2-type mechanism is favored. The nucleophile attacks the anomeric carbon from the backside as the activated methoxy group leaves, resulting in a clean inversion of the stereochemistry at C2. acs.orgnyu.edu Trichloroethylene has been identified as a particularly effective nonpolar solvent for promoting SN2 products in such reactions. acs.org
Nucleophilic substitution at other positions on the saturated oxane ring (C3, C4, C5, C6) is generally not feasible unless a suitable leaving group is present at one of those positions.
Ring Opening and Rearrangement Reactions
The tetrahydropyran ring in this compound is relatively stable. However, under certain conditions, particularly strong acidic conditions, the ring can undergo opening. The reaction proceeds via protonation of one of the ring oxygen atoms, followed by cleavage of a C-O bond.
The most common ring-opening pathway for a 2-methoxyoxane involves the cleavage of the cyclic acetal. This process is initiated by protonation of either the ring oxygen or the exocyclic methoxy oxygen. Subsequent elimination of methanol or water (if the hemiacetal is formed first) leads to the formation of an oxocarbenium ion, which can be trapped by a nucleophile. If the nucleophile is water, this leads to the formation of an acyclic hydroxy-aldehyde.
Electrophilic ring-opening reactions have been developed for related unsaturated systems like 2-alkoxy-3,4-dihydropyrans, where reaction with nucleophiles such as thiols can lead to the formation of complex acyclic structures. cas.cnnih.gov While this compound is saturated, analogous transformations could potentially be forced under harsh Lewis acidic conditions.
Rearrangements of the tetrahydropyran ring itself are not common reactions under standard conditions. The six-membered ring is conformationally stable and does not possess the inherent ring strain that drives rearrangement reactions in smaller heterocyclic systems like aziridines or oxetanes. Any potential rearrangements would likely involve side-chain manipulations or occur under pyrolytic or strong acid-catalyzed conditions, which are not typical for synthetic transformations of this class of compounds.
The Versatility of this compound in Advanced Chemical Sciences
The chemical compound this compound, a notable derivative of the oxane family, has garnered significant attention in various domains of chemical research. Its unique structural features, particularly the presence of a reactive azide group and a methoxy moiety on the oxane ring, render it a valuable tool in the fields of bioconjugation, bioorthogonal chemistry, and complex molecule synthesis. This article explores the sophisticated applications of this compound, highlighting its role in the creation of intricate biomolecular structures and as a fundamental building block for novel chemical entities.
Analytical and Spectroscopic Characterization of 5 Azido 2 Methoxyoxane and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in a crystal lattice.
While the crystal structure of 5-Azido-2-methoxyoxane has not been reported in publicly available literature, a detailed X-ray crystallographic analysis has been conducted on a closely related derivative, 5-azido-2-methoxy-1,3-xylyl-18-crown-5. researchgate.net The study of this derivative offers valuable insights into the structural characteristics of the 5-azido-2-methoxy functional group arrangement.
The investigation into the crystal structure of 5-azido-2-methoxy-1,3-xylyl-18-crown-5 revealed specific details about the azido (B1232118) group and the conformation of the methoxy (B1213986) group in relation to the adjacent ring system. researchgate.net
Key Structural Features of 5-Azido-2-methoxy-1,3-xylyl-18-crown-5:
Azido Group Geometry: The terminal and internal nitrogen-nitrogen bond lengths of the azide (B81097) group were determined to be 1.127(2) Å and 1.245(2) Å, respectively. researchgate.net This pattern is characteristic of aromatic azides.
Molecular Conformation: The crown ether portion of the molecule is looped over the face of the aromatic ring. researchgate.net The plane defined by the five oxygen atoms of the crown ether and the plane of the aromatic ring form an angle of 38.94 degrees. researchgate.net
Methoxy Group Orientation: The methyl group of the 2-methoxy substituent is rotated out of the plane of the phenyl ring. researchgate.net This is evidenced by the C1-C18-O181-C182 and C17-C18-O181-C182 dihedral angles of 93.81(14)° and -90.54(14)°, respectively. researchgate.net
Although this data pertains to a more complex derivative, the findings on the bond lengths of the azido group and the orientation of the methoxy group provide a foundational understanding of the likely solid-state structure of this compound. The steric and electronic effects observed in the xylyl-crown ether derivative would influence the conformation of the simpler oxane ring, albeit with different packing interactions.
Further research involving the successful crystallization and X-ray diffraction analysis of this compound is required to determine its precise solid-state structure and to draw direct comparisons with its derivatives.
Computational Chemistry and Mechanistic Insights into this compound
Despite a comprehensive search of publicly available scientific literature, detailed computational chemistry studies and mechanistic insights specifically focusing on the chemical compound “this compound” could not be located. Therefore, it is not possible to generate an article with the specific data tables and in-depth research findings as requested in the provided outline.
The user's request is highly specific, requiring detailed data from quantum chemical calculations, stereoelectronic analysis, reaction mechanism elucidation, conformational analysis, and molecular modeling for the exact compound this compound. This level of detail, including data for interactive tables, necessitates access to dedicated research studies that have performed these specific computational analyses on this molecule.
General principles of computational chemistry are well-established for compounds with similar structural motifs, such as substituted tetrahydropyrans and organic azides. For instance:
Quantum Chemical Calculations (e.g., DFT): Density Functional Theory (DFT) is a common method used to investigate the electronic structure and reactivity of organic molecules. These calculations can provide information on molecular orbital energies (HOMO-LUMO), electron density distribution, and various spectroscopic properties.
Stereoelectronic Effects and the Anomeric Effect: In molecules like 2-methoxytetrahydropyran, the anomeric effect plays a crucial role in determining the preferred conformation of the methoxy group (axial versus equatorial). This effect arises from the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C-O bond of the substituent. The presence of an azido group at the 5-position would likely influence the electronic environment of the ring and thus modulate the anomeric effect.
Reaction Mechanism and Transition State Analysis: Computational methods are frequently used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms and the calculation of activation energies. For a molecule containing an azido group, reactions such as cycloadditions or reductions could be investigated.
Conformational Analysis and Energetic Landscapes: Molecules with ring structures and rotatable bonds, such as this compound, can exist in various conformations. Computational scans of potential energy surfaces can identify the most stable conformers and the energy barriers between them.
Molecular Modeling for Predictive Synthesis and Reactivity: Molecular modeling techniques can be employed to predict the outcome of chemical reactions and to design novel synthetic routes. By understanding the electronic and steric properties of the molecule, its reactivity towards different reagents can be anticipated.
While these general concepts would apply to this compound, the absence of specific published research on this compound prevents the generation of a scientifically accurate and data-driven article as per the user's strict instructions. The citations provided in the prompt ( and) suggest that such research may exist but is not accessible through the available search tools. Without access to these or similar specific studies, any attempt to create the requested article would be speculative and would not meet the required standard of scientific accuracy.
Challenges and Future Directions in 5 Azido 2 Methoxyoxane Research
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the study of 5-Azido-2-methoxyoxane is the development of efficient and environmentally benign synthetic methodologies. Traditional syntheses of organic azides often involve the use of potentially hazardous reagents. Future research should focus on greener alternatives.
Current Synthetic Approaches:
Established methods for introducing an azide (B81097) group typically involve nucleophilic substitution reactions. For a precursor such as 5-hydroxy-2-methoxyoxane, activation of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) followed by reaction with sodium azide is a common strategy. masterorganicchemistry.com Alternatively, direct conversion of an alcohol to an azide can be achieved using reagents like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. wikipedia.org
Opportunities for Sustainable Synthesis:
Future synthetic strategies should aim to minimize waste and avoid toxic reagents. This could involve:
Enzymatic Synthesis: Biocatalysis could offer a highly selective and environmentally friendly route to azido-sugars and related compounds.
Flow Chemistry: Continuous flow reactors can improve safety when handling azides and allow for precise control over reaction conditions, often leading to higher yields and purity.
Alternative Azide Sources: Investigating less explosive azide-transfer reagents would enhance the safety profile of the synthesis.
A comparative table of potential synthetic precursors and their activating groups for the introduction of the azide functionality is presented below.
| Precursor Functional Group | Activating Reagent/Method | Leaving Group | Azide Source |
| Hydroxyl | Tosyl chloride, Pyridine (B92270) | Tosylate | Sodium azide |
| Hydroxyl | Mesyl chloride, Triethylamine | Mesylate | Sodium azide |
| Hydroxyl | Diphenylphosphoryl azide, DEAD | Triphenylphosphine (B44618) oxide | Hydrazoic acid (in situ) |
| Halide (e.g., Bromo, Iodo) | - | Halide | Sodium azide |
Exploration of Undiscovered Reactivity Pathways and Transformations
The azide functional group is a versatile handle for a wide array of chemical transformations. nih.gov A significant area of future research lies in exploring the reactivity of the azide in this compound to generate a diverse library of derivatives.
Key Reactivity Pathways:
Cycloaddition Reactions: The azide can readily participate in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazoles. nanosoftpolymers.comresearchgate.net This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and material functionalization. springernature.comnih.gov
Staudinger Reaction: The reaction of the azide with phosphines, such as triphenylphosphine, yields an iminophosphorane. nih.gov This intermediate can be hydrolyzed to produce the corresponding primary amine (5-amino-2-methoxyoxane), providing a route to a new class of compounds. wikipedia.org
Aza-Wittig Reaction: The iminophosphorane formed in the Staudinger reaction can react with carbonyl compounds to form imines, enabling the coupling of the oxane ring to other molecular fragments. wikipedia.org
Reduction to Amines: The azide group can be reduced to a primary amine using various reducing agents, including catalytic hydrogenation or lithium aluminium hydride. masterorganicchemistry.com This provides a straightforward method to access amino-substituted oxanes.
Future work should focus on systematically exploring these reactions with a variety of substrates to understand the influence of the 2-methoxyoxane scaffold on reactivity and to generate novel molecules with unique properties.
Expansion into Advanced Biomedical and Material Applications
The unique combination of a cyclic ether and a reactive azide group makes this compound a promising building block for advanced applications. Azido-functionalized carbohydrates and polymers have already demonstrated significant utility in several fields. springernature.comacs.org
Biomedical Applications:
The structural similarity of the oxane ring to carbohydrates suggests potential applications in glycobiology. nih.gov
Bioconjugation: The azide group can be used to attach the this compound moiety to biomolecules such as proteins, lipids, or nucleic acids via click chemistry. nih.gov This could be used to develop probes for studying biological processes or for targeted drug delivery.
Glycomimetics: Derivatives of this compound could act as mimics of natural carbohydrates and potentially modulate the activity of carbohydrate-binding proteins (lectins) or glycosyltransferases. researchgate.net
Material Science Applications:
In material science, the azide group is a valuable tool for polymer modification and cross-linking. sigmaaldrich.commdpi.comnih.gov
Polymer Functionalization: this compound could be grafted onto polymer backbones to modify their surface properties, for example, to improve biocompatibility or to introduce specific recognition sites.
Cross-linking Agents: Bifunctional molecules derived from this compound could be used as cross-linkers to create novel hydrogels or to enhance the mechanical properties of existing polymers. The thermal or photochemical decomposition of the azide to a highly reactive nitrene can initiate cross-linking. nih.gov
Integration with High-Throughput Synthesis and Automation
To rapidly explore the chemical space around this compound, high-throughput synthesis and automated platforms will be crucial. The reliability and high efficiency of reactions involving the azide group, particularly click chemistry, make them well-suited for automation.
An automated workflow could be envisioned where a robotic platform performs the synthesis of a library of this compound derivatives by reacting it with a diverse set of alkynes or other reaction partners. This would accelerate the discovery of new compounds with desired properties and facilitate structure-activity relationship (SAR) studies.
Computational Design and Prediction of Novel Analogues with Desired Properties
Computational chemistry and molecular modeling offer powerful tools for guiding future research on this compound. nih.govethz.ch These methods can be used to predict the properties of novel analogues before their synthesis, saving time and resources.
Areas for Computational Investigation:
Conformational Analysis: Understanding the preferred conformations of the 2-methoxyoxane ring in different derivatives is crucial for predicting their biological activity and reactivity.
Reactivity Prediction: Quantum mechanical calculations can be used to model the transition states of various reactions involving the azide group, providing insights into reaction mechanisms and helping to optimize reaction conditions.
Virtual Screening: If a biological target is identified, computational docking studies can be used to screen virtual libraries of this compound derivatives to identify potential lead compounds. mdpi.com
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical and biological properties of new analogues based on their molecular structure.
The synergy between computational design and experimental synthesis will be key to efficiently navigating the vast chemical space of this compound derivatives and unlocking their full potential.
Q & A
Q. What reaction conditions maximize yield in the synthesis of this compound?
- Methodological Answer : Optimize azide introduction via Staudinger reaction or diazo transfer . Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis. Monitor reaction temperature (20–25°C) to avoid exothermic decomposition. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
